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Compound of Interest

Compound Name: ML191

Cat. No.: B15603092 Get Quote

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in

a variety of physiological and pathological processes, including pain, inflammation, cancer, and

metabolic disorders.[1][2] The study of this receptor has been greatly facilitated by the

development of selective antagonists. Among these, ML191 and CID16020046 are two widely

used small molecules for investigating GPR55 function. This guide provides an objective

comparison of their performance based on available experimental data.

Quantitative Data Comparison
The following table summarizes the key quantitative parameters for ML191 and CID16020046,

highlighting their potency in various functional assays.
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Parameter ML191 CID16020046

Synonyms CID-23612552, CCG-152883

4-[4-(3-Hydroxyphenyl)-3-(4-

methylphenyl)-6-oxo-1H,4H-

pyrrolo[3,4-c]pyrazol-5-

yl]benzoic Acid

Molecular Formula C24H25N3O3 C25H19N3O4

Molecular Weight 403.48 g/mol [3] 425.44 g/mol

GPR55 Antagonist Potency

LPI-induced β-arrestin

recruitment (U2OS cells)
IC50 = 1.076 µM[4][5]

Not explicitly reported in this

assay

LPI-induced ERK1/2

phosphorylation (U2OS cells)
IC50 = 328 nM[4][5]

Inhibits GPR55-mediated

ERK1/2 phosphorylation[4][6]

LPI-induced Ca2+ signaling

(HEK-GPR55 cells)
Not explicitly reported IC50 = 0.21 µM

Inhibition of GPR55

constitutive activity
Not explicitly reported IC50 = 0.15 µM[4][6]

Selectivity
>100-fold selectivity against

GPR35, CB1, and CB2[7]

Good selectivity over CB1 and

CB2 receptors.[8] Displays

weak inhibition of

acetylcholinesterase, μ-opioid

receptor, KCNH2, and hERG.

Mechanism of Action and GPR55 Signaling
GPR55 is known to couple to several G proteins, including Gq and G12/G13, to initiate

downstream signaling cascades.[9] Activation of GPR55 by its endogenous ligand,

lysophosphatidylinositol (LPI), triggers the release of intracellular calcium, activates RhoA, and

stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]

[11][12] Both ML191 and CID16020046 function by blocking these signaling pathways.

ML191 has been shown to inhibit LPI-induced ERK1/2 phosphorylation and the receptor-

dependent translocation of PKCβII.[4][5] CID16020046 acts as a selective GPR55 antagonist,
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and in some cases an inverse agonist, by inhibiting both LPI-induced and constitutive GPR55

activity.[6][8] It effectively blocks GPR55-mediated Ca2+ signaling and ERK1/2

phosphorylation.[4]
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GPR55 signaling and points of inhibition.
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Experimental Protocols
The characterization of ML191 and CID16020046 as GPR55 antagonists has been established

through several key in vitro assays.

β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the activated GPR55 receptor, a

hallmark of GPCR activation.

Cell Line: U2OS cells stably overexpressing GPR55 and β-arrestin-2 fused to green

fluorescent protein (βarr2-GFP) are commonly used.[1]

Methodology:

Cells are plated in multi-well plates.

Cells are pre-incubated with the antagonist (ML191 or CID16020046) at various

concentrations.

The GPR55 agonist, LPI (typically at an EC80 concentration), is added to stimulate the

receptor.[7]

Following incubation, the translocation of βarr2-GFP from the cytoplasm to the plasma

membrane is visualized and quantified using high-content imaging.[7]

Endpoint: The IC50 value is determined by measuring the concentration of the antagonist

required to inhibit 50% of the LPI-induced β-arrestin recruitment.

ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of

GPR55.

Cell Line: U2OS cells overexpressing GPR55 are often utilized.[1]

Methodology:

Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
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Cells are pre-treated with the antagonist for a specified period.

LPI is added to stimulate GPR55.

Cell lysates are collected, and the levels of phosphorylated ERK1/2 (pERK1/2) and total

ERK1/2 are determined by Western blotting or ELISA.

Endpoint: The IC50 value is calculated based on the concentration of the antagonist that

causes a 50% reduction in LPI-induced ERK1/2 phosphorylation.[1]

Intracellular Calcium Mobilization Assay
This assay measures the Gq-mediated release of calcium from intracellular stores upon

GPR55 activation.

Cell Line: HEK293 cells stably expressing GPR55 (HEK-GPR55) are a common model.

Methodology:

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The antagonist is added to the cells.

LPI is injected to trigger GPR55 activation.

Changes in intracellular calcium concentration are monitored by measuring the

fluorescence intensity over time using a fluorometric imaging plate reader.

Endpoint: The IC50 value represents the antagonist concentration that inhibits 50% of the

LPI-induced calcium signal.
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General workflow for GPR55 antagonist evaluation.

In Vivo Applications
Both compounds have been utilized in preclinical in vivo models to probe the function of

GPR55. Notably, CID16020046 has been shown to reduce experimental intestinal inflammation

in mice, suggesting a pro-inflammatory role for GPR55 in the gut.[13] It has also been found to

attenuate obesity-induced airway inflammation in mice fed a high-fat diet.[14]

Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target.

ML191 was identified from a high-throughput screen and demonstrated high selectivity, with

over 100-fold preference for GPR55 compared to the cannabinoid receptors CB1 and CB2,

and the related orphan receptor GPR35.[7]

CID16020046 also shows good selectivity against CB1 and CB2 receptors.[8] However, it

has been noted to have weak inhibitory effects on other targets such as the

acetylcholinesterase and the µ-opioid receptor.

Conclusion
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Both ML191 and CID16020046 are valuable tools for the pharmacological investigation of

GPR55.

ML191 exhibits high selectivity and is a potent inhibitor of LPI-induced β-arrestin recruitment

and ERK1/2 phosphorylation.

CID16020046 is a potent antagonist of GPR55-mediated calcium signaling and also

demonstrates inverse agonist properties by inhibiting the constitutive activity of the receptor.

[4][6] Its efficacy in animal models of inflammation has been demonstrated.[13]

The choice between these two inhibitors may depend on the specific biological question and

the signaling pathway of interest. For studies requiring high selectivity and focusing on ERK or

β-arrestin pathways, ML191 is an excellent choice. For investigations into calcium signaling,

constitutive activity, or for in vivo studies on inflammation, CID16020046 has a strong track

record. Researchers should consider the specific potency in their assay of interest and the

known selectivity profile when designing experiments to probe the function of GPR55.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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